Differential NF-κB Pathway Inhibition vs. Eurycomanol
Pasakbumin A inhibits NF-κB signaling via suppression of IκBα phosphorylation and upstream MAPK signaling in Jurkat and K562 leukemia cells, whereas eurycomanol does not exhibit this activity [1]. This mechanistic divergence is attributed to the presence of an α,β-unsaturated ketone moiety in pasakbumin A, which is absent in eurycomanol [1].
| Evidence Dimension | NF-κB Pathway Inhibition |
|---|---|
| Target Compound Data | Inhibition observed |
| Comparator Or Baseline | Eurycomanol: No inhibition |
| Quantified Difference | Qualitative difference; pasakbumin A inhibits, eurycomanol does not |
| Conditions | Jurkat and K562 human leukemia cell lines |
Why This Matters
This differential signaling activity makes pasakbumin A uniquely suitable for research targeting NF-κB-driven cancers and inflammatory conditions, where eurycomanol would be ineffective.
- [1] Hajjouli, S., Chateauvieux, S., Teiten, M. H., Orlikova, B., Schumacher, M., Dicato, M., ... & Diederich, M. (2014). Eurycomanone and eurycomanol from Eurycoma longifolia Jack as regulators of signaling pathways involved in proliferation, cell death and inflammation. Molecules, 19(9), 14649-14666. View Source
